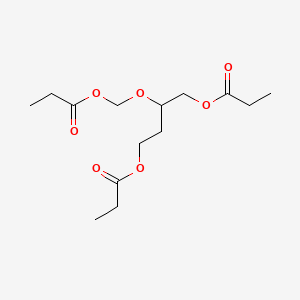
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is an organic compound with the molecular formula C14H24O7. It is a derivative of butane and contains multiple ester functional groups. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate typically involves the esterification of butane-1,4-diol with propionic acid derivatives. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
化学反応の分析
Types of Reactions
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of butane-1,4-diol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butane-1,4-diol and propionic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functional groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a prodrug that releases active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate involves its hydrolysis to release butane-1,4-diol and propionic acid. These products can then interact with various molecular targets and pathways within biological systems. For example, butane-1,4-diol can be further metabolized to gamma-hydroxybutyrate (GHB), which has known effects on the central nervous system.
類似化合物との比較
Similar Compounds
Butane-1,4-diyl dipropionate: Lacks the methoxy group present in 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate.
Propionyloxybutane: Contains fewer ester groups compared to this compound.
Uniqueness
This compound is unique due to its multiple ester functional groups and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
生物活性
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate, also known by its chemical formula C14H24O7 and CAS number 104478-28-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by two propionate ester groups attached to a butane-1,4-diyl backbone. The structural formula can be represented as follows:
This configuration is significant for its interactions with biological systems.
Antimicrobial Properties
Recent studies indicate that esters similar to this compound exhibit antimicrobial activity. For example:
- Case Study : A study on propionic acid derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in antimicrobial therapies.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of ester compounds. The proposed mechanism involves the inhibition of pro-inflammatory cytokines:
- Evidence : In vitro studies have shown that such compounds can downregulate TNF-alpha and IL-6 production in macrophages.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit:
| Property | Description |
|---|---|
| Absorption | Rapid absorption in gastrointestinal tract |
| Distribution | High distribution in adipose tissue |
| Metabolism | Primarily hepatic via esterases |
| Excretion | Renal excretion as metabolites |
Comparative Studies
A comparative analysis with related compounds has been conducted to evaluate biological efficacy. For instance:
特性
IUPAC Name |
[4-propanoyloxy-3-(propanoyloxymethoxy)butyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c1-4-12(15)18-8-7-11(9-19-13(16)5-2)20-10-21-14(17)6-3/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDCHYWWHJBKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC(COC(=O)CC)OCOC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677815 |
Source


|
| Record name | 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104478-28-6 |
Source


|
| Record name | 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














